molecular formula C11H15N B11918159 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline

7,7-Dimethyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B11918159
M. Wt: 161.24 g/mol
InChI Key: LDRNGESLATXCHM-UHFFFAOYSA-N
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Description

7,7-Dimethyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline typically involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction is carried out under specific conditions that facilitate the formation of the desired product. The reaction mechanism has been studied using quantum-chemical calculations to propose a plausible pathway .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up the process. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with hydrazine, leading to the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to substitute functional groups on the quinoline ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine yields cinnolinone derivatives .

Comparison with Similar Compounds

Uniqueness: 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline stands out due to its unique structural features and the specific reactions it undergoes. Its derivatives have shown promising biological activities, making it a compound of interest for further research and development.

Properties

IUPAC Name

7,7-dimethyl-6,8-dihydro-5H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)6-5-9-4-3-7-12-10(9)8-11/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRNGESLATXCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)N=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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